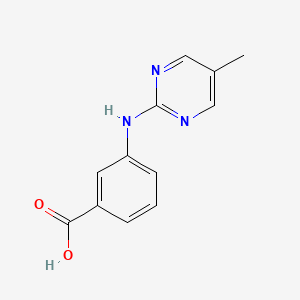
2-Methyl-3-(4-propylphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-3-(4-propylphenyl)propanal” is a chemical compound with the molecular formula C13H18O . It has an average mass of 190.281 Da and a monoisotopic mass of 190.135757 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . For a more detailed view of its structure, you may refer to chemical databases or molecular modeling software .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, aldehydes in general are known to undergo a variety of chemical reactions. For instance, they can be reduced to alcohols, oxidized to carboxylic acids, and can undergo nucleophilic addition reactions .Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
Compounds structurally related to 2-Methyl-3-(4-propylphenyl)propanal are used in synthesis methods that pave the way for the production of complex molecules. For instance, the use of α,ω-(Phenylseleno) carbonyl compounds in creating bicyclic products through anionic reactions, sequential ring-closing metathesis, and radical cyclization demonstrates the intricate pathways available for constructing novel molecular architectures (Clive & Cheng, 2001). Additionally, the condensation of aldehydes for the eco-friendly synthesis of closely related compounds using heterogeneous catalysis underscores the environmental considerations in modern chemical synthesis (Tichit, Coq, Cerneaux, & Durand, 2002).
Chemotaxis and Biodegradation
Research on the biodegradation of methyl-nitrophenol compounds by Ralstonia sp. SJ98 highlights the environmental impact of chemical compounds and their breakdown. The study's findings on chemotaxis and biodegradation pathways offer valuable insights into how specific bacterial strains can be used for environmental decontamination and bioremediation purposes (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism, as demonstrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, underscores the significance of microbial systems in simulating and studying the metabolic fate of pharmaceutical compounds. This approach facilitates the generation of metabolites in quantities sufficient for comprehensive structural characterization, contributing to a deeper understanding of drug actions and safety profiles (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Safety and Hazards
The safety data sheet for a similar compound, propionaldehyde, indicates that it is highly flammable and can cause serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle such chemicals with appropriate safety measures.
Propiedades
IUPAC Name |
2-methyl-3-(4-propylphenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-4-12-5-7-13(8-6-12)9-11(2)10-14/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFZHVIROUHFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)

![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)
![N-[1-(4-Chlorophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2804664.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2804668.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2804673.png)

![Ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2804676.png)
![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)

